N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide is a chemical compound characterized by the presence of a furan ring substituted with a nitro group and a carboxamide functionality, linked to a 1,2-oxazole moiety substituted with a fluorophenyl group. This compound stands out due to its unique structure, which allows it to exhibit a variety of chemical and biological activities.
Mechanism of Action
Target of Action
They have been found to target essential cellular processes such as respiration or cell wall biogenesis .
Mode of Action
Nitrofuran-based prodrugs, like this compound, need the cofactor F420 machinery for activation. Unlike pretomanid which depends only on deazaflavin-dependent nitroreductase (Ddn), these nitrofurans depend on Ddn and possibly another F420-dependent reductase for activation .
Biochemical Pathways
Nitro-containing compounds have been found to inhibit the growth of mycobacterium tuberculosis (mtb) by targeting essential cellular processes such as respiration or cell wall biogenesis .
Result of Action
Nitro-containing compounds have been found to have potent activity against mycobacterium tuberculosis (mtb) and mycobacterium abscessus .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-5-nitrofuran-2-carboxamide, a multi-step synthetic route is generally employed:
Formation of the 1,2-oxazole ring: The synthesis starts with the preparation of the 1,2-oxazole ring, typically through the cyclization of an appropriate precursor, such as a nitrile oxide and an alkyne.
Introduction of the fluorophenyl group: The 2-fluorophenyl group is then introduced to the 1,2-oxazole ring using a halogen exchange reaction or a palladium-catalyzed cross-coupling reaction.
Formation of the furan ring: Concurrently, the 5-nitrofuran-2-carboxamide moiety is synthesized through nitration and subsequent amide formation.
Final coupling: The last step involves coupling the synthesized 1,2-oxazole intermediate with the 5-nitrofuran-2-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like DCM (dichloromethane).
Industrial Production Methods
For large-scale production, a similar route is followed with optimizations for yield and purity:
Batch reactors: These are used to carefully control reaction conditions such as temperature and pressure.
Continuous flow systems: These enhance reaction efficiency and scalability by continuously feeding reactants and removing products.
Purification: Techniques such as crystallization or chromatography are employed to achieve high purity levels of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidative reactions, leading to various oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or molecular oxygen in the presence of catalysts.
Reduction: Typical conditions involve hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include various hydroxylated derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted derivatives where the fluorine atom is replaced.
Scientific Research Applications
Chemistry
Catalysis: The compound's structure enables it to act as a ligand in metal-catalyzed reactions.
Molecular probes: Its unique moieties make it useful in the development of chemical sensors.
Biology
Antimicrobial activity: Exhibits potent activity against various bacterial strains due to its nitrofuran group.
Enzyme inhibition: Can inhibit specific enzymes involved in biochemical pathways.
Medicine
Drug development: Potential candidate for the development of new drugs, particularly for treating infections and cancer.
Biological assays: Used in assays to investigate its effects on cellular processes.
Industry
Chemical manufacturing: Utilized in the synthesis of advanced materials and pharmaceuticals.
Agrochemicals: Potential use in the development of new pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antimicrobial agent used primarily to treat urinary tract infections.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with a structure similar to the oxazole moiety.
Uniqueness
Combined moieties: The integration of the nitrofuran and 1,2-oxazole moieties in one molecule enhances its biological activity spectrum.
Fluorophenyl group: The presence of the fluorophenyl group adds unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from other compounds.
This compound, with its unique structure and versatile applications, showcases the potential of combining diverse chemical moieties to create molecules with enhanced properties and broad utility in various fields.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O5/c16-11-4-2-1-3-10(11)13-7-9(18-24-13)8-17-15(20)12-5-6-14(23-12)19(21)22/h1-7H,8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYRPCFNKMIQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.